SLLK, Control Peptide for TSP1 Inhibitor(TFA)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SLLK, Péptido de Control para el Inhibidor de Trombospondina 1 (Ácido Trifluoroacético) es un péptido de control para LSKL, que es un inhibidor de la Trombospondina 1. La Trombospondina 1 es una glucoproteína que juega un papel significativo en la comunicación célula-célula y célula-matriz. El péptido SLLK se utiliza en la investigación para estudiar la inhibición de la Trombospondina 1 y sus efectos en varios procesos biológicos .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de SLLK, Péptido de Control para el Inhibidor de Trombospondina 1 (Ácido Trifluoroacético) involucra la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena de péptidos en crecimiento anclada a una resina sólida. El proceso típicamente involucra los siguientes pasos:

Carga de la Resina: El primer aminoácido se une a la resina.

Desprotección: Se elimina el grupo protector del aminoácido.

Acoplamiento: Se agrega el siguiente aminoácido a la cadena.

Repetición: Los pasos 2 y 3 se repiten hasta que se alcanza la secuencia de péptidos deseada.

Métodos de Producción Industrial: La producción industrial de péptidos como SLLK a menudo involucra SPPS a gran escala, seguida de cromatografía líquida de alta resolución (HPLC) para la purificación. Los péptidos luego se liofilizan para obtener un producto estable y seco .

Análisis De Reacciones Químicas

Tipos de Reacciones: SLLK, Péptido de Control para el Inhibidor de Trombospondina 1 (Ácido Trifluoroacético) principalmente experimenta reacciones de formación y escisión de enlaces peptídicos. Estas reacciones son cruciales para su síntesis y aplicaciones posteriores.

Reactivos y Condiciones Comunes:

Reactivos de Acoplamiento: N,N’-Diisopropilcarbodiimida (DIC), 1-Hidroxibenzotriazol (HOBt)

Reactivos de Desprotección: Ácido Trifluoroacético (TFA)

Reactivos de Escisión: TFA, a menudo con eliminadores como agua, triisopropilsilano (TIS) y etanodiol (EDT)

Productos Principales: El producto principal de estas reacciones es el propio péptido SLLK, que se utiliza como péptido de control en varios ensayos biológicos .

Aplicaciones Científicas De Investigación

SLLK, Péptido de Control para el Inhibidor de Trombospondina 1 (Ácido Trifluoroacético) tiene varias aplicaciones de investigación científica:

Biología: Se utiliza para estudiar el papel de la Trombospondina 1 en la señalización celular, la angiogénesis y la remodelación tisular.

Medicina: Se investiga su potencial en el tratamiento de enfermedades donde la Trombospondina 1 está implicada, como el cáncer y las enfermedades cardiovasculares.

Química: Se utiliza en la investigación de la síntesis de péptidos para comprender la formación y estabilidad de los enlaces peptídicos.

Industria: Empleado en el desarrollo de terapias basadas en péptidos y herramientas de diagnóstico

Mecanismo De Acción

El mecanismo de acción de SLLK, Péptido de Control para el Inhibidor de Trombospondina 1 (Ácido Trifluoroacético) involucra su interacción con la Trombospondina 1. Al unirse a la Trombospondina 1, inhibe su actividad, afectando así varios procesos celulares como la adhesión celular, la migración y la proliferación. Esta inhibición es crucial para estudiar las funciones fisiológicas y patológicas de la Trombospondina 1 .

Compuestos Similares:

LSKL: Otro péptido que inhibe la Trombospondina 1 pero con una secuencia diferente.

Péptidos RGD: Estos péptidos también interactúan con moléculas de adhesión celular pero se dirigen a las integrinas en lugar de la Trombospondina 1.

Unicidad: SLLK es único en su inhibición específica de la Trombospondina 1, lo que lo convierte en una herramienta valiosa para estudiar las vías y mecanismos específicos que involucran esta glucoproteína .

Comparación Con Compuestos Similares

LSKL: Another peptide that inhibits Thrombospondin 1 but with a different sequence.

RGD Peptides: These peptides also interact with cell adhesion molecules but target integrins instead of Thrombospondin 1.

Uniqueness: SLLK is unique in its specific inhibition of Thrombospondin 1, making it a valuable tool for studying the specific pathways and mechanisms involving this glycoprotein .

Propiedades

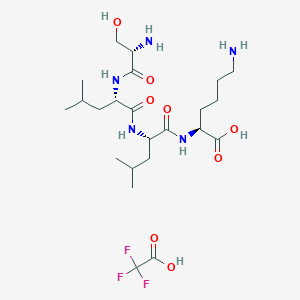

Fórmula molecular |

C23H42F3N5O8 |

|---|---|

Peso molecular |

573.6 g/mol |

Nombre IUPAC |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C21H41N5O6.C2HF3O2/c1-12(2)9-16(25-18(28)14(23)11-27)20(30)26-17(10-13(3)4)19(29)24-15(21(31)32)7-5-6-8-22;3-2(4,5)1(6)7/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,29)(H,25,28)(H,26,30)(H,31,32);(H,6,7)/t14-,15-,16-,17-;/m0./s1 |

Clave InChI |

JWXNBGPQLBWEQI-SITLLQIKSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |

SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |

SMILES canónico |

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |

Secuencia |

One Letter Code: SLLK-NH2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.